S-1 Methanandamide
Overview
Description
S-1 Methanandamide: is a synthetically created stable chiral analog of anandamide. It is known for its effects on cannabinoid receptors, specifically on CB1 receptors, which are part of the central nervous system . This compound is a carboximidic acid with the IUPAC name (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide .
Mechanism of Action
Target of Action
S-1 Methanandamide is primarily a ligand for the Cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled cannabinoid receptor located mainly in the central and peripheral nervous system . It is also expressed in several cells relating to metabolism, such as muscle cells, fat cells, liver cells, and the digestive tract .
Mode of Action
This compound interacts with its target, the CB1 receptor, by binding to it . It is less potent than the c-1 ® methyl isomer when binding with the cb1 receptor . The binding affinity of this compound for CB1 receptors is less than that of Anandamide (AEA), with a Ki of 175 nM for the displacement of radiolabeled CP 55,940 .
Biochemical Pathways
The CB1 receptor has been involved in the maintenance of homeostasis in health and disease, preventing the development of excessive neuronal activity, reducing pain, and other inflammatory symptoms . Enhanced receptor expression has been identified in human hepatocellular carcinoma tumor samples and human prostate cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso, dimethyl formamide, and acetonitrile , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM . This suggests that this compound can modulate neuronal activity and potentially reduce pain and other inflammatory symptoms.
Action Environment
The solubility of the compound in various solvents could potentially influence its bioavailability and efficacy in different physiological environments.
Biochemical Analysis
Biochemical Properties
S-1 Methanandamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a ligand for the CB1 receptor, which is part of the endocannabinoid system. The binding affinity of this compound for CB1 receptors is less than that of anandamide, with a Ki of 175 nM for the displacement of radiolabeled CP 55,940 . This interaction inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM . Additionally, this compound is known to interact with fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in mouse Sertoli cells, this compound reduces the apoptotic potential of anandamide by activating FAAH . This compound also impacts the mitochondrial activity in C2C12 myoblasts by modulating the mitochondrial membrane potential and oxygen consumption . Furthermore, this compound has been observed to inhibit TASK-1 channels in isolated neonatal rat carotid body type I cells, leading to membrane depolarization and voltage-gated calcium entry .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CB1 receptors and FAAH. By binding to CB1 receptors, this compound exerts its effects through the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels . This leads to a decrease in intracellular cAMP levels and subsequent modulation of various signaling pathways. Additionally, this compound’s interaction with FAAH results in its degradation, thereby regulating the levels of endocannabinoids in the system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound is stable for up to two years when stored at -20°C . Over time, its effects on cellular function, such as the inhibition of TASK-1 channels and modulation of mitochondrial activity, remain consistent . Long-term exposure to this compound may lead to adaptive changes in cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In nonhuman primates, higher doses of this compound have been shown to produce antiemetic effects, reducing nicotine- and lithium chloride-induced emesis . At high doses, this compound may also cause cognitive disruption and other adverse effects . The threshold effects observed in these studies indicate that the compound’s efficacy and safety profile are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FAAH. This enzyme hydrolyzes this compound, leading to the production of arachidonic acid and ethanolamine . The metabolic stability of this compound is higher than that of anandamide, making it a valuable tool for studying endocannabinoid metabolism . Additionally, this compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with other enzymes and cofactors in the endocannabinoid system .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific uptake systems and binding proteins. It is taken up by cells via a specific anandamide membrane transporter and is distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and mitochondria. It is directed to these compartments through specific targeting signals and post-translational modifications . In the mitochondria, this compound modulates mitochondrial membrane potential and oxygen consumption, thereby influencing cellular energy metabolism . Its activity and function are closely linked to its subcellular localization, which determines its interactions with various biomolecules and cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-1 Methanandamide is synthesized through a series of chemical reactions involving the modification of anandamideThe reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: S-1 Methanandamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may lead to the formation of alcohols .
Scientific Research Applications
S-1 Methanandamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cannabinoid receptors and their interactions with other molecules.
Biology: It is used to investigate the role of endocannabinoids in various biological processes, including pain modulation and appetite regulation.
Medicine: It is studied for its potential therapeutic effects in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting the endocannabinoid system
Comparison with Similar Compounds
Anandamide: The natural counterpart of S-1 Methanandamide, known for its role in the endocannabinoid system.
Delta-9-tetrahydrocannabinol (Delta-9-THC): The psychoactive component of cannabis, which also acts on cannabinoid receptors.
Synthetic Cannabinoids: A class of compounds that mimic the effects of natural cannabinoids but often have distinct chemical structures.
Uniqueness: this compound is unique due to its stability and chiral nature, which allows for more controlled studies of cannabinoid receptor interactions. Unlike some synthetic cannabinoids, it does not undergo rapid metabolic degradation, making it a valuable tool for research .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRUBZPTNJQEM-AQNSPSBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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